molecular formula C21H26N2 B5916862 1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5916862
M. Wt: 306.4 g/mol
InChI Key: KQTQRXCHAVUXGV-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. It may also interact with ion channels and receptors in the brain to modulate neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to its potential use as an antidepressant and antipsychotic agent. It has also been shown to inhibit the release of glutamate, a neurotransmitter involved in pain sensation, suggesting its potential use as an analgesic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its broad range of biological activities, making it a potential candidate for the development of novel drugs for various diseases. However, its complex mechanism of action and potential side effects may pose challenges in its development and use in clinical settings. Additionally, its high cost and limited availability may limit its use in laboratory experiments.

Future Directions

There are several future directions for the study of 1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is the development of novel drugs based on its structure and biological activities for the treatment of various diseases, including depression, anxiety, and pain. Another potential direction is the study of its mechanism of action and potential side effects to better understand its potential therapeutic uses and limitations. Additionally, further studies are needed to investigate its potential use as a research tool in neuroscience and pharmacology.
In conclusion, 1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a promising chemical compound with potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its broad range of biological activities, complex mechanism of action, and potential side effects pose challenges in its development and use in clinical settings. However, further studies are needed to fully understand its potential therapeutic uses and limitations.

Synthesis Methods

1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized by reacting piperazine with 3-phenylacrylonitrile and benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism to yield the desired product in good yield and purity.

Scientific Research Applications

1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit a broad range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antipsychotic effects.

properties

IUPAC Name

1-(2-phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-3-8-20(9-4-1)12-7-14-22-16-18-23(19-17-22)15-13-21-10-5-2-6-11-21/h1-12H,13-19H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTQRXCHAVUXGV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC2=CC=CC=C2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.